2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a furan ring, and a hydrazide functional group
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-10(12-6-4-8-20-12)17-18-14(19)9-21-15-16-11-5-2-3-7-13(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
QQTALBIAEVXTTG-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a suitable base, followed by cyclization with an appropriate electrophile.
Synthesis of Hydrazide Intermediate: The next step involves the preparation of the hydrazide intermediate. This is typically done by reacting acetic hydrazide with the benzothiazole derivative under reflux conditions.
Condensation Reaction: Finally, the hydrazide intermediate is condensed with furfural in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the hydrazide functional group, potentially converting it to an amine.
Substitution: The furan ring and benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, potentially leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural features that can interact with biological targets.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their function. The furan ring may enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is unique due to the combination of the benzothiazole and furan rings, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is a member of the hydrazone class and features a benzothiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.42 g/mol. Its structure includes a benzothiazole ring and a furan derivative, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with benzothiazole structures often exhibit significant antimicrobial properties. In a study evaluating various derivatives of benzothiazole, it was found that the presence of electron-withdrawing groups enhanced antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| GG4 | +++ (against S. aureus) | ++ (against C. tropicalis) |
| GG5 | + (against E. coli) | - |
| GG6 | - | + |
| GG7 | - | ++ |
| GG8 | - | - |
Note: The symbols represent the diameter of the zone of inhibition: +++ (11-16 mm), ++ (5-10 mm), + (2-5 mm), - (no activity) .
In particular, studies have shown that derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Benzothiazole derivatives have been investigated for their potential anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | ROS generation |
IC50 values reflect the concentration required to inhibit cell growth by 50% .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. Benzothiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole-based compounds in treating infections and inflammation:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a series of benzothiazole derivatives against multiple pathogens, demonstrating that modifications in substituents significantly influenced their antimicrobial potency.
- Cancer Treatment Study : Research involving the application of benzothiazole derivatives in breast cancer models showed reduced tumor growth and increased apoptosis markers compared to control groups.
Q & A
Q. What are the common synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide, and how can reaction conditions be optimized for higher yield?
The compound is typically synthesized via condensation reactions between benzothiazole-thiol derivatives and hydrazide intermediates. Key steps include:
- Hydrazide formation : Reacting ethyl 2-(benzothiazol-2-ylthio)acetate with hydrazine hydrate under reflux in ethanol (4–6 hours), monitored by TLC (e.g., chloroform:methanol 7:3) .
- Schiff base formation : Condensing the hydrazide with furan-2-yl ketones (e.g., 1-(furan-2-yl)ethanone) in ethanol under reflux, often catalyzed by glacial acetic acid. Solvent-free mechanochemical methods using mortar-pestle grinding with aldehydes/ketones and NaBH₄-boric acid mixtures can improve efficiency .
- Optimization : Adjusting molar ratios (1:1.2 hydrazide:aldehyde), temperature (80–100°C), and reaction time (4–6 hours) enhances yield. Recrystallization in methanol or ethanol purifies the product .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Spectroscopy :
- IR : Confirms hydrazone (C=N, ~1600 cm⁻¹) and thiol (C-S, ~650 cm⁻¹) bonds.
- NMR : ¹H NMR identifies furan protons (δ 6.3–7.4 ppm), benzothiazole aromatic signals (δ 7.5–8.3 ppm), and hydrazone NH (δ 10–12 ppm). ¹³C NMR verifies imine (C=N, ~150 ppm) and carbonyl (C=O, ~170 ppm) groups .
Advanced Research Questions
Q. How can researchers analyze contradictory biological activity data across studies involving this compound?
Contradictions in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from:
- Cell line specificity : Test multiple lines (e.g., MCF-7, HT-29) to assess selectivity .
- Assay conditions : Standardize protocols (e.g., MTT incubation time, serum concentration) to minimize variability.
- Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups on benzothiazole enhance DNA intercalation, while furan modifications alter bioavailability .
- Statistical validation : Use ANOVA or t-tests to confirm significance (p < 0.05) across replicates .
Q. What computational approaches are used to predict the binding affinity and mechanism of action of this compound?
- Molecular docking (AutoDock/Vina) : Models interactions with targets like DNA topoisomerase II or EGFR. Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asp863 in EGFR) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gap, dipole moment) with antioxidant activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) using GROMACS .
Q. What are the challenges in resolving crystallographic data for this compound using software like SHELX?
- Disorder : Flexible furan or hydrazone moieties may require PART instructions or split-site refinement .
- Twinned data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning (e.g., HOOFT parameter > 0.4) .
- Weak diffraction : High-resolution data (>1.0 Å) are critical; synchrotron sources improve signal-to-noise for light atoms (e.g., sulfur in benzothiazole) .
Q. How does modifying substituents on the benzothiazole or furan moieties affect the compound’s biological efficacy?
- Benzothiazole modifications :
- Electron-withdrawing groups (e.g., -NO₂ at C5) enhance DNA-binding via intercalation, reducing IC₅₀ in glioma cells (C6) by 40% .
- Bulky groups (e.g., -Ph) improve lipophilicity (logP > 3.5), increasing blood-brain barrier penetration .
- Furan modifications :
- Hydroxyl or methoxy groups at C5 improve antioxidant activity (EC₅₀ ~20 µM in DPPH assays) via radical scavenging .
- Fluorination (e.g., 4-fluoro substituents) boosts antibacterial efficacy (MIC ~8 µg/mL against S. aureus) by enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
